![molecular formula C12H8N2O B8026552 6-Phenylfuro[2,3-b]pyrazine CAS No. 66479-90-1](/img/structure/B8026552.png)
6-Phenylfuro[2,3-b]pyrazine
Overview
Description
6-Phenylfuro[2,3-b]pyrazine is a heterocyclic compound that contains both furan and pyrazine rings fused together with a phenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with phenylacetylene under palladium-catalyzed conditions, followed by cyclization to form the furo[2,3-b]pyrazine ring system .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Phenylfuro[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-Phenylfuro[2,3-b]pyrazine typically involves multi-step reactions that integrate furo and pyrazine frameworks. Recent studies have reported various synthetic methodologies, including microwave-assisted techniques and click chemistry, which enhance yield and efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times while improving product yields in the synthesis of pyrazine derivatives .
Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of this compound derivatives against SARS-CoV-2. In vitro studies demonstrated that specific conjugates exhibited significant antiviral activity with selectivity indices indicating enhanced therapeutic potential compared to standard treatments . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl and furo positions can optimize antiviral efficacy.
Anticancer Properties
This compound derivatives have also been explored for their anticancer activities. Notably, compounds derived from this scaffold have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported that a derivative exhibited an IC50 value of 0.13 μM against A549 cells, showcasing its potential as a lead compound in cancer therapy .
Neuroprotective Effects
Emerging research indicates that derivatives of this compound may possess neuroprotective properties. Compounds have been shown to inhibit neuronal apoptosis in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases .
Luminescent Materials
The unique electronic properties of this compound make it suitable for application in luminescent materials. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their favorable photophysical characteristics such as high quantum yield and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 6-Phenylfuro[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuro[2,3-b]quinoxaline: Similar in structure but contains a quinoxaline ring instead of a pyrazine ring.
5H-Pyrrolo[2,3-b]pyrazine: Contains a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
6H-Pyrrolo[3,4-b]pyrazine: Another pyrrolo-pyrazine derivative with distinct chemical properties.
Uniqueness
6-Phenylfuro[2,3-b]pyrazine is unique due to its specific ring fusion and the presence of a phenyl group, which imparts distinct electronic and steric properties.
Biological Activity
6-Phenylfuro[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to a class of fused pyrazines, characterized by a furan ring fused to a pyrazine moiety. The synthesis of this compound often involves multi-step processes that include cyclization reactions and functional group modifications. A notable synthetic route involves the use of palladium-catalyzed reactions to construct the desired heterocyclic framework.
Biological Activities
The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown potent inhibitory effects on various cancer cell lines, including:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 9.1 | Induction of apoptosis |
Compound B | BEL-7402 | 10.74 | Inhibition of cell proliferation |
Compound C | PC12 | 16.4 | Neuroprotective effects |
These findings suggest that modifications to the core structure can enhance biological activity against specific cancer types .
Antimicrobial Properties
This compound derivatives have also been evaluated for their antimicrobial efficacy. Studies have demonstrated that certain analogs exhibit significant antibacterial activity against various pathogens, making them potential candidates for developing new antibiotics .
Case Studies
- Case Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated a series of this compound derivatives against human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their mechanism of action in cancer therapy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The compounds showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are varied:
- Apoptosis Induction : Many derivatives activate apoptotic pathways in cancer cells.
- Kinase Inhibition : Some compounds act as kinase inhibitors, disrupting critical signaling pathways involved in cell proliferation .
- Antimicrobial Action : The compounds may disrupt bacterial cell membranes or inhibit essential metabolic enzymes .
Properties
IUPAC Name |
6-phenylfuro[2,3-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)11-8-10-12(15-11)14-7-6-13-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDFAYOEWWTBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496991 | |
Record name | 6-Phenylfuro[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66479-90-1 | |
Record name | 6-Phenylfuro[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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